tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of piperidine derivatives with difluorinated reagents under controlled conditions . The reaction typically requires a base, such as sodium hydride, and an organic solvent, like tetrahydrofuran (THF), to facilitate the reaction . The product is then purified using standard techniques such as column chromatography .
Analyse Chemischer Reaktionen
tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate is widely used in scientific research, particularly in the following areas:
Wirkmechanismus
The mechanism of action of tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The presence of the difluoro group enhances its binding affinity and selectivity towards these targets, leading to the modulation of specific biochemical pathways . This makes the compound a valuable tool in the study of molecular mechanisms and the development of new therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound has a similar structure but differs in the position of the oxo group.
tert-Butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate: This compound has a hydroxyl group instead of an oxo group, leading to different chemical properties and reactivity.
tert-Butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate: This compound contains additional hydroxyl and hydroxymethyl groups, which can influence its biological activity and applications.
The unique combination of the difluoro and oxobutanoyl groups in this compound makes it distinct from these similar compounds, providing it with unique chemical and biological properties .
Eigenschaften
Molekularformel |
C14H21F2NO4 |
---|---|
Molekulargewicht |
305.32 g/mol |
IUPAC-Name |
tert-butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H21F2NO4/c1-9(18)5-11(19)10-6-14(15,16)8-17(7-10)12(20)21-13(2,3)4/h10H,5-8H2,1-4H3 |
InChI-Schlüssel |
ARFFMJIIOAYJGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.